![molecular formula C21H32O3 B600717 Steviol methyl ester CAS No. 14364-16-0](/img/new.no-structure.jpg)
Steviol methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steviol methyl ester typically begins with the natural glycoside stevioside. The key intermediate, steviol, is obtained through hydrolysis of stevioside. Steviol is then esterified using diazomethane in diethyl ether to produce this compound . This reaction is rapid and efficient, yielding the desired ester in a matter of minutes without significant side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of stevioside from Stevia rebaudiana leaves, followed by hydrolysis to obtain steviol. The esterification process is then carried out using diazomethane. Advances in metabolic engineering have also enabled the production of steviol and its derivatives in microorganisms such as Escherichia coli, which can be optimized for higher yields through synthetic biology approaches .
Chemical Reactions Analysis
Types of Reactions
Steviol methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to steviol glycosides.
Reduction: Formation of steviol derivatives.
Substitution: Introduction of functional groups to the steviol backbone.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalyzed by hydrogenation using palladium on carbon or Raney nickel.
Substitution: Utilizes reagents like sodium azide for azide substitution, followed by click chemistry for further modifications.
Major Products
Oxidation: Steviol glycosides, which are sweet-tasting compounds.
Reduction: Various steviol derivatives with potential bioactive properties.
Substitution: Aminodiols and triazoles, which have shown antiproliferative activity against cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
Bioactivity and Therapeutic Potential
Steviol methyl ester exhibits a range of biological activities, making it a candidate for drug development. Research indicates that derivatives of steviol, including this compound, possess antitumor properties. For instance, certain synthesized analogs have demonstrated significant cytotoxicity against various human cancer cell lines, indicating potential as chemotherapeutic agents .
Table 1: Biological Activities of this compound Derivatives
Synthesis and Modification
The synthesis of this compound has been achieved through various chemical methods. Notably, the total synthesis by Ziegler illustrates a systematic approach to producing this compound, which can then be modified to enhance its biological activities .
Agricultural Applications
Plant Growth Regulation
This compound and its derivatives have been studied for their effects on plant growth. Research shows that isosteviol can act as a plant growth regulator, influencing leaf growth and root development in crops like wheat and lettuce .
Case Study: Isosteviol as a Plant Regulator
In laboratory experiments, isosteviol was applied at specific concentrations to winter wheat. Results indicated that it stimulated leaf growth while delaying root development, showcasing its potential as a natural growth regulator .
Food Technology
Sweetener Development
This compound is primarily recognized for its application as a non-caloric sweetener derived from the stevia plant. Its derivatives are increasingly used in food products as sugar substitutes due to their sweetness without the associated calories . The commercial viability of steviol glycosides is supported by companies like Amyris and PureCircle, which focus on producing these compounds through fermentation processes .
Table 2: Commercial Applications of Steviol Derivatives
Mechanism of Action
The mechanism of action of steviol methyl ester involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the depolarization of the mitochondrial membrane . Additionally, this compound can act as a chiral catalyst in enantioselective reactions, facilitating the formation of specific stereoisomers .
Comparison with Similar Compounds
Steviol methyl ester is unique compared to other diterpenoid compounds due to its specific structure and reactivity. Similar compounds include:
Steviol: The parent compound from which this compound is derived.
Stevioside: A natural glycoside that is hydrolyzed to produce steviol.
Rebaudioside A: Another steviol glycoside with sweetening properties.
This compound stands out due to its versatility in chemical modifications and its potential bioactive properties .
Properties
CAS No. |
14364-16-0 |
---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.48 |
Origin of Product |
United States |
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